N,N-Diethylbut-1-yn-1-amine
Description
Properties
CAS No. |
50875-88-2 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
N,N-diethylbut-1-yn-1-amine |
InChI |
InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h4-6H2,1-3H3 |
InChI Key |
YDWDGEDMWCMBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing N,N-Diethylbut-1-yn-1-amine involves the alkylation of ammonia with but-1-yne and diethylamine. This reaction typically occurs under basic conditions and requires a suitable solvent such as ethanol or methanol.
Reductive Amination: Another approach involves the reductive amination of but-1-yne with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts and optimized reaction parameters are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethylbut-1-yn-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding amides or nitriles.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in other molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acid chlorides, under basic or neutral conditions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines, secondary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
Chemistry: N,N-Diethylbut-1-yn-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions.
Biology: In biological research, this compound can be used to study the effects of alkynyl amines on cellular processes. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit therapeutic properties such as antimicrobial or anticancer activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. It may also find applications in the development of catalysts and sensors.
Mechanism of Action
The mechanism of action of N,N-Diethylbut-1-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The alkynyl group may also participate in π-π interactions or undergo chemical transformations that modulate the compound’s effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural features of N,N-Diethylbut-1-yn-1-amine differentiate it from related amines:
Key Observations :
- The triple bond in alkynyl amines reduces molecular weight compared to saturated analogs (e.g., C₈H₁₃N vs. C₈H₁₉N for Di-n-butylamine).
- Enamines (e.g., N,N-Diethylbut-1-en-1-amine) exhibit intermediate properties between alkynyl and saturated amines due to partial double-bond character.
Comparative Analysis of Physical and Chemical Properties
Physical Properties
Key Trends :
- Alkynyl amines likely exhibit lower boiling points than saturated analogs due to reduced hydrogen bonding and molecular packing efficiency.
- Increased branching (e.g., dimethyl vs. diethyl groups) decreases boiling points.
Chemical Reactivity
- This compound: The triple bond enables reactions like Huisgen cycloaddition (click chemistry) or Sonogashira coupling .
- Enamines (e.g., N,N-Diethylbut-1-en-1-amine) : Participate in conjugate additions or Diels-Alder reactions .
- Saturated Amines (e.g., Di-n-butylamine) : Primarily undergo alkylation or acylation reactions .
Q & A
Q. What are the recommended synthetic methodologies for N,N-Diethylbut-1-yn-1-amine, and what critical reaction parameters must be controlled?
- Methodological Answer : this compound can be synthesized via alkynylation of diethylamine using but-1-yne derivatives. Key steps include:
- Catalyst Selection : Nickel-based catalysts (e.g., bis(1,5-cyclooctadiene)nickel) with tailored ligands (e.g., imidazolium derivatives) improve coupling efficiency .
- Reagents : Use potassium tert-butoxide as a base and phenylsilane as a reducing agent in dimethylformamide (DMF) .
- Conditions : Optimize reaction temperature (e.g., 35–100°C) and duration (15–24 hours) to balance yield and selectivity.
- Purification : Column chromatography or recrystallization in toluene/water mixtures to isolate the product .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile amines .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Keep in airtight containers at -20°C to prevent degradation .
- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How do ligand design and catalyst choice impact the efficiency of transition metal-catalyzed synthesis of this compound?
- Methodological Answer :
- Ligand Effects : Bulky ligands (e.g., 7,9-bis[2,6-diisopropylphenyl]-acenaphthimidazolium chloride) enhance steric protection, reducing side reactions like alkyne oligomerization .
- Catalyst Optimization : Nickel catalysts outperform palladium in C–N bond formation due to lower sensitivity to alkyne coordination .
- Kinetic Studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
Q. What analytical techniques are most effective for characterizing this compound, and how can spectral data contradictions be resolved?
- Methodological Answer :
- NMR Spectroscopy : H NMR (δ 1.2–1.5 ppm for CH groups; δ 2.5–3.0 ppm for N–CH) and C NMR (δ 70–90 ppm for alkyne carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 140.1445 (calculated) .
- IR Spectroscopy : Alkyne C≡C stretch at ~2100 cm .
- Contradiction Resolution : Cross-validate with NIST reference spectra and use deuterated solvents to eliminate solvent-peak interference .
Q. In the context of synthesizing this compound, how can conflicting data regarding optimal reaction temperatures be systematically addressed?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to test temperature (e.g., 35°C vs. 100°C) against variables like catalyst loading and solvent polarity .
- Thermodynamic Analysis : Calculate activation energy (E) via Arrhenius plots to identify temperature-sensitive steps .
- Byproduct Profiling : GC-MS or HPLC analysis detects side products (e.g., dimerized alkynes) formed at higher temperatures .
Q. How can researchers assess the risk of nitrosamine contamination during the synthesis or storage of this compound?
- Methodological Answer :
- Risk Assessment Framework : Adapt questionnaires from EMA and APIC guidelines to evaluate nitrosating agents (e.g., NO) and secondary amine precursors in the synthesis pathway .
- Analytical Screening : Use LC-MS/MS with a detection limit ≤1 ppm for N-nitrosamines .
- Mitigation Strategies : Introduce scavengers (e.g., ascorbic acid) to quench nitrosating agents during storage .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
